2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects its structural features. The parent heterocycle is a 1,3,2-dioxaborolane ring, where boron occupies the central position bonded to two oxygen atoms and a substituted phenyl group. The phenyl substituent contains chlorine at the para-position (C4) and fluorine at the ortho-position (C2). The dioxaborolane ring is further substituted with four methyl groups at positions 4 and 5.
The molecular formula C₁₂H₁₅BClFO₂ corresponds to a molecular weight of 256.51 g/mol . This aligns with the formula of analogous pinacol boronate esters, such as 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₆BFO₂, MW = 222.07 g/mol), demonstrating how halogen substituents influence molecular weight.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 12 | 144.12 |
| H | 15 | 15.12 |
| B | 1 | 10.81 |
| Cl | 1 | 35.45 |
| F | 1 | 19.00 |
| O | 2 | 32.00 |
| Total | - | 256.51 |
Crystallographic Data and Space Group Determination
Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P 1 21/c 1 (Hall symbol: -P 2ybc). The unit cell parameters are:
- a = 13.8661 Å
- b = 7.5020 Å
- c = 12.4291 Å
- α = 90°
- β = 92.422°
- γ = 90°
- Z = 4 (molecules per unit cell)
The asymmetric unit contains one molecule, with a residual factor (R-factor ) of 0.0837 , indicating high structural precision. The boron atom adopts a trigonal planar geometry (sp² hybridization), with bond angles of approximately 120° around the boron center. The dioxaborolane ring exhibits slight puckering due to steric interactions between the methyl groups and the aryl substituent.
Table 2: Selected Bond Lengths and Angles
| Parameter | Value |
|---|---|
| B–O (dioxaborolane) | 1.37–1.39 Å |
| B–C (aryl) | 1.58 Å |
| O–B–O angle | 112.3° |
| C–B–O angle | 123.5° |
Comparative Analysis of Boronate Ester Geometries (Trigonal vs. Tetrahedral Hybridization)
Boronate esters exhibit two primary geometries depending on hybridization:
- Trigonal planar (sp²) : Neutral boronate esters, such as this compound, adopt this geometry. The empty p-orbital on boron engages in partial conjugation with oxygen lone pairs, stabilizing the planar structure.
- Tetrahedral (sp³) : Anionic boronate complexes (e.g., formed in basic conditions) transition to tetrahedral geometry due to hydroxyl group coordination. This shift increases stability but reduces electrophilicity.
Table 3: Geometry Comparison of Boronate Esters
| Property | Trigonal (sp²) | Tetrahedral (sp³) |
|---|---|---|
| Hybridization | sp² | sp³ |
| Bond Angles | ~120° | ~109.5° |
| Reactivity | Higher electrophilicity | Lower electrophilicity |
| Example | This compound | Boronate-diol complexes |
The rigidity of the dioxaborolane ring in this compound enforces trigonal geometry, as evidenced by its crystallographic data. In contrast, flexible boronate esters (e.g., those derived from 1,2-ethanediol) may adopt tetrahedral geometries under specific conditions.
Substituent Effects on Boron Atom Electronic Configuration
The electronic properties of the boron center are modulated by substituents:
- Electron-withdrawing groups (Cl, F) : The para-chloro and ortho-fluoro substituents on the phenyl ring enhance boron’s Lewis acidity by withdrawing electron density through inductive effects. This increases the compound’s reactivity toward nucleophiles.
- Methyl groups : The four methyl substituents on the dioxaborolane ring donate electron density via hyperconjugation, partially offsetting the electron-deficient nature of boron.
Hammett substituent constants (σ) quantify these effects:
- σₚ-Cl = +0.23
- σₘ-F = +0.34
The net electron-withdrawing effect lowers the pKa of the boronic acid precursor, favoring boronate ester formation under milder conditions. Computational studies indicate that the fluorine substituent induces a greater electrostatic potential gradient at boron compared to chlorine, aligning with its higher σ value.
Figure 1: Substituent Effects on Boron $$ \text{Electron-withdrawing groups} \rightarrow \text{Increased Lewis acidity} \rightarrow \text{Enhanced reactivity} $$
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYSIMGKXYKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624160 | |
| Record name | 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765917-27-9 | |
| Record name | 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
$$
\text{4-chloro-2-fluorophenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Key Points:
- The reaction typically proceeds under mild conditions.
- It is often carried out in anhydrous solvents to prevent hydrolysis.
- The pinacol esterification protects the boronic acid functionality for subsequent synthetic transformations.
Detailed Preparation Methods and Conditions
Direct Esterification Method
- Starting materials: 4-chloro-2-fluorophenylboronic acid and pinacol.
- Solvent: Commonly used solvents include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or toluene.
- Catalysts/Conditions: Sometimes acid catalysts or dehydrating agents are employed to drive the equilibrium toward ester formation, but often the reaction proceeds efficiently without catalysts.
- Temperature: Room temperature to mild heating (25–60 °C).
- Reaction time: Several hours to overnight.
- Workup: Removal of water by azeotropic distillation or drying agents; purification by silica gel chromatography.
Electrophilic Borylation Approach (Regioselective)
A more recent method involves regioselective electrophilic borylation of haloarenes , which can directly introduce the boronate ester functionality onto the aromatic ring bearing halogen substituents such as chloro and fluoro groups.
- Reagents: Haloarene substrates, diboron reagents like bis(pinacolato)diboron (B2pin2).
- Catalysts: Transition metal catalysts (e.g., iridium or palladium complexes) or Lewis acids.
- Conditions: Inert atmosphere (argon or nitrogen), moderate temperatures.
- Yields: Moderate to high, depending on substrate and conditions.
- Advantages: Direct synthesis from haloarenes without preformed boronic acids.
This method was demonstrated in regioselective electrophilic borylation studies, expanding the scope of haloarene substrates for boronate ester formation.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | 4-chloro-2-fluorophenylboronic acid + pinacol | Room temp to 60 °C, anhydrous solvent | 80–90 | Mild, straightforward, widely used |
| Electrophilic Borylation | Haloarene (4-chloro-2-fluorobenzene) + B2pin2 | Transition metal catalyst, inert atmosphere | 70–85 | Regioselective, direct borylation |
Research Findings Supporting Preparation Methods
Pinacol Esterification: The pinacol ester of 4-chloro-2-fluorophenylboronic acid is favored due to its enhanced stability and ease of purification, as reported by chemical suppliers and research articles. This method is the standard for preparing boronic acid derivatives for use in Suzuki-Miyaura coupling.
Regioselective Electrophilic Borylation: Research by Del Grosso et al. (2015) demonstrated that haloarenes undergo selective borylation at positions ortho or para to halogen substituents under mild catalytic conditions, yielding boronate esters such as this compound with good regioselectivity and yields.
Purification and Characterization: The product is typically purified by silica gel chromatography using hexane/ethyl acetate mixtures. Characterization by NMR (1H, 13C, 11B) and mass spectrometry confirms the structure and purity.
Summary of Experimental Procedure (Typical)
- Dissolve 4-chloro-2-fluorophenylboronic acid and pinacol in anhydrous THF.
- Stir the mixture at room temperature or gently heat to 50–60 °C for several hours.
- Remove water formed during the reaction by azeotropic distillation or molecular sieves.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel chromatography (hexane/ethyl acetate 2:1).
- Characterize the purified pinacol ester by NMR and MS.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to act as a boronic acid derivative. Boron-containing compounds are known to interact with biological molecules, making them valuable in drug design.
- Anticancer Activity : Research indicates that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound could be explored for its efficacy against various cancer types by modifying its structure to enhance potency and selectivity.
Organic Synthesis
2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
- Case Study : In a study published by MDPI, the compound was successfully employed in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions . This highlights its utility as a versatile reagent in organic synthesis.
Materials Science
The compound's boron content allows it to be used in the development of novel materials with specific electronic or optical properties.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into its use in creating boron-containing polymers has shown promising results for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired biaryl product.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type, position, and electronic effects:
Key Observations :
- Electron-withdrawing groups (EWG): Nitro (NO₂), trifluoromethyl (CF₃), and halogens (Cl, F) increase boron's electrophilicity, accelerating cross-coupling but may reduce stability .
- Steric effects : Bulky substituents (e.g., isopropoxy) hinder reaction rates in catalytic systems .
- Polar groups : Hydroxyl or methoxy groups enhance solubility in aqueous-organic mixtures but may require protective groups during synthesis .
Reactivity in Cross-Coupling Reactions
- The target compound’s 4-Cl/2-F substitution pattern optimizes reactivity for aryl-aryl bond formation, as demonstrated in drug candidate syntheses .
- Comparatively, 2-(3-Fluorophenyl)-... (similarity score 0.91) exhibits lower reactivity due to the absence of chlorine’s strong EWG effect .
- 2-(4-Methoxyphenyl)-... () shows reduced reactivity in Suzuki couplings due to methoxy’s electron-donating nature, requiring harsher conditions .
Biological Activity
2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₂H₁₅BClF O₂
- CAS Number: 627525-83-1
- Molecular Weight: 256.51 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action: These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, they are known to affect the MAPK pathway, which is crucial for cell growth and differentiation .
- Case Studies:
| Compound | Target Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 15.0 | |
| This compound | Lung Cancer | 10.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains:
- Mechanism of Action: The antimicrobial activity is believed to be linked to the disruption of bacterial cell wall synthesis and function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption: The compound is expected to have moderate absorption characteristics.
- Metabolism: Initial studies suggest that it undergoes metabolic conversion primarily in the liver.
- Excretion: The majority of metabolites are excreted via urine.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However:
- Toxicity Studies: Long-term studies are necessary to fully understand its safety in clinical settings.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?
The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Key parameters include inert atmosphere, solvent choice (e.g., 1,4-dioxane), and temperature (e.g., 90°C for 24 hours). Yield optimization involves adjusting stoichiometry, catalyst loading, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this boronic ester, and how are spectral discrepancies resolved?
Essential techniques include:
- ¹¹B NMR : Confirms boron environment (δ ~30 ppm for dioxaborolanes).
- ¹H/¹³C NMR : Validates aryl substitution patterns and pinacol methyl groups.
- X-ray crystallography : Resolves stereoelectronic effects (e.g., planarity of the boron center) .
Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects or impurities, requiring cross-validation with LC-MS or high-resolution mass spectrometry .
Q. What safety protocols are recommended for handling and storing this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Under argon at 2–8°C to prevent hydrolysis.
- Waste disposal : Collect in sealed containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can computational tools enhance the design of reactions involving this boronic ester?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, modeling Suzuki-Miyaura couplings identifies optimal ligand-metal combinations (e.g., Pd(0) vs. Pd(II)). Software like Gaussian or ORCA integrates with cheminformatics platforms to screen solvents and bases, reducing trial-and-error experimentation .
Q. What strategies address contradictions in reactivity data during cross-coupling reactions?
Contradictions (e.g., low coupling efficiency) may stem from:
- Steric hindrance : The 4-chloro-2-fluoro substituent reduces accessibility of the boron center.
- Protodeboronation : Mitigated by using milder bases (e.g., Cs₂CO₃) or adding stabilizing ligands (e.g., SPhos).
Systematic DOE (Design of Experiments) evaluates variables like temperature, solvent polarity, and catalyst ratios .
Q. How does the electronic structure of the dioxaborolane ring influence its stability in aqueous media?
The electron-withdrawing fluorine and chlorine substituents increase Lewis acidity at boron, making the compound prone to hydrolysis. Stability studies via kinetic assays (e.g., monitoring ¹¹B NMR shift changes in D₂O) reveal degradation rates. Buffered conditions (pH 7–8) or co-solvents (e.g., THF:water mixtures) prolong shelf life .
Q. What methodologies resolve discrepancies between crystallographic data and spectroscopic predictions?
For example, X-ray structures may show unexpected dihedral angles between the aryl ring and dioxaborolane plane. Multivariate analysis (e.g., comparing DFT-optimized geometries with experimental data) identifies contributions from crystal packing forces or solvation effects. Synchrotron XRD or variable-temperature NMR further clarifies dynamic behavior .
Q. How can data-driven approaches optimize large-scale synthesis protocols?
Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal conditions for scalability. Key parameters include:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
